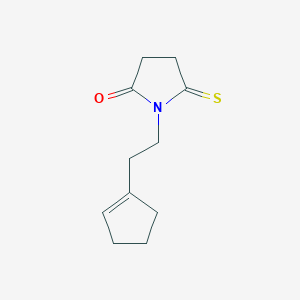
2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate involves its interaction with specific molecular targets. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar in structure and synthesis route.
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate: Another furan derivative with similar properties.
Uniqueness
2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(2-amino-2-oxoethyl) (E)-3-(5-methylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO4/c1-7-2-3-8(15-7)4-5-10(13)14-6-9(11)12/h2-5H,6H2,1H3,(H2,11,12)/b5-4+ |
Clave InChI |
HKAOZPNUSKXCIV-SNAWJCMRSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=C/C(=O)OCC(=O)N |
SMILES canónico |
CC1=CC=C(O1)C=CC(=O)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


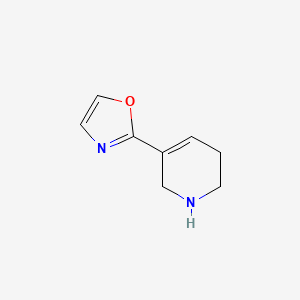
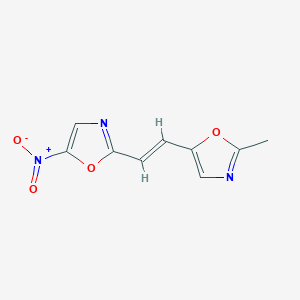
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)

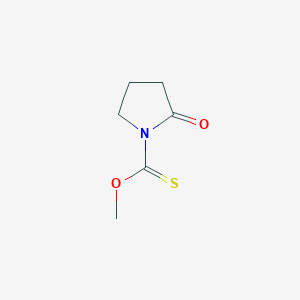
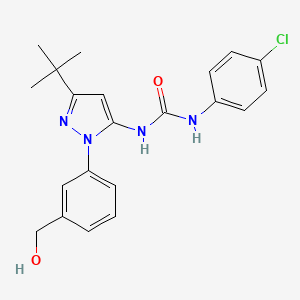

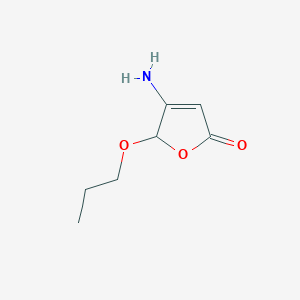
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)



